2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide
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Description
2-Methoxy-N-[2-(1-piperidinyl)phenyl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and biological studies. Its structure and reactivity suggest utility in understanding biological mechanisms and developing therapeutic agents.
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide, typically involves the formation of an amide bond between a benzoyl compound and a primary or secondary amine. The specific methods and conditions can vary based on the desired properties and the starting materials. For example, 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a related compound, has been synthesized for studies as an acetylcholinesterase inhibitor (Brown-Proctor et al., 1999).
Molecular Structure Analysis
The molecular structure of 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These analyses provide insights into the geometric parameters, electronic properties, and molecular interactions. For instance, studies on similar molecules, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, have detailed their crystalline structures and electronic configurations (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives, including 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide, participate in various chemical reactions, reflecting their reactivity profiles. These may include reactions with nucleophiles, electrophiles, and other agents, demonstrating the compound’s chemical versatility. The chemical reactions typically explore the functional group transformations and their impact on the compound's biological activity.
Physical Properties Analysis
The physical properties of 2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide, such as solubility, melting point, and stability, are crucial for its application in different environments. These properties are determined by its molecular structure and can affect its handling, storage, and application in research or industrial processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical entities, and photostability, are essential for understanding the compound's behavior in biological systems or chemical reactions. These properties influence the compound's utility in various scientific and industrial applications.
References
- (Brown-Proctor et al., 1999) - Discusses the synthesis and evaluation of a related benzamide derivative.
- (Demir et al., 2015) - Explores the molecular structure and antioxidant activity of a similar compound.
Mechanism of Action
The mechanism of action of related compounds, such as Encainide, involves decreasing excitability, conduction velocity, and automaticity as a result of slowed atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction . It causes a slight but significant prolongation of refractory periods in these tissues .
properties
IUPAC Name |
2-methoxy-N-(2-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-12-6-3-9-15(18)19(22)20-16-10-4-5-11-17(16)21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHXIZEVCVPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methoxy-N-[2-(piperidin-1-yl)phenyl]benzamide |
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